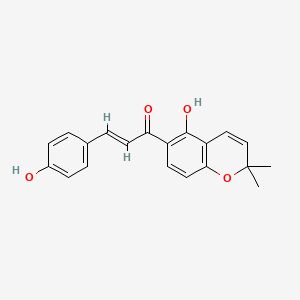

4-Hydroxylonchocarpin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Isobavachromene is a natural compound classified as a chalcone, primarily derived from the plant Psoralea corylifolia, which has been utilized in traditional medicine practices in both Chinese and Indian cultures. Its chemical structure is characterized by the formula C20H18O4, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound exhibits various biological activities, making it a subject of interest in pharmacological research.

- Oxidation: It can be oxidized to form corresponding flavonoids.

- Reduction: Reduction reactions can lead to the formation of dihydrochalcones.

- Substitution: Isobavachromene can undergo electrophilic substitution reactions due to its electron-rich aromatic rings .

These reactions are essential for its potential modification into derivatives with enhanced biological activities.

Isobavachromene has demonstrated significant biological activities, including:

- Antiproliferative Effects: Studies have shown that it induces apoptosis in various cancer cell lines, including colorectal and pancreatic cancer cells. Mechanisms involve downregulation of the Wnt/β-catenin signaling pathway and activation of caspases .

- Antimicrobial Properties: It exhibits antibacterial activity against a range of pathogens, contributing to its potential use as a natural antimicrobial agent .

- Anti-inflammatory Effects: Research indicates that isobavachromene may modulate inflammatory responses, potentially benefiting conditions associated with chronic inflammation .

Several methods have been developed for synthesizing isobavachromene:

- Extraction from Natural Sources: It can be isolated from Psoralea corylifolia through solvent extraction methods.

- Chemical Synthesis: Synthetic approaches involve the condensation of appropriate aromatic aldehydes with acetophenones under acidic or basic conditions, followed by purification processes such as chromatography .

Isobavachromene has various applications, including:

- Pharmaceuticals: Its antiproliferative and antimicrobial properties make it a candidate for developing new therapeutic agents against cancer and infections.

- Cosmetics: Due to its antioxidant properties, it is explored for use in skincare products aimed at reducing oxidative stress on the skin .

- Food Industry: As a natural preservative, it may help inhibit microbial growth in food products.

Research on interaction studies highlights the following:

- Drug Interactions: Isobavachromene may interact with various metabolic pathways, particularly those involving cytochrome P450 enzymes. This interaction could influence the metabolism of concurrent medications .

- Synergistic Effects: Studies suggest that combining isobavachromene with other natural compounds may enhance its therapeutic efficacy against cancer cells, indicating potential for combination therapies .

Isobavachromene shares structural and functional similarities with other chalcones and flavonoids. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Isobavachalcone | Chalcone | Antiproliferative | Induces apoptosis via Wnt/β-catenin pathway |

| Bavachin | Chalcone | Antimicrobial | Stronger antibacterial properties |

| Psoralen | Furanocoumarin | Anticancer | Inhibits cell proliferation |

| Flavokawain A | Chalcone | Antitumor | Potent against specific cancer types |

Isobavachromene's unique mechanism of action through specific signaling pathways distinguishes it from these similar compounds while maintaining common chalcone properties such as antiproliferative effects and antimicrobial activity .